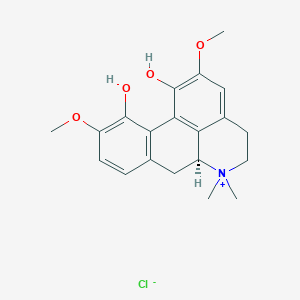

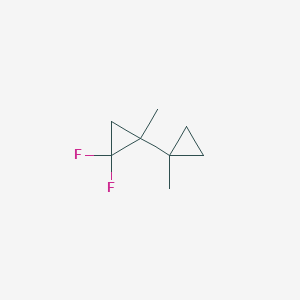

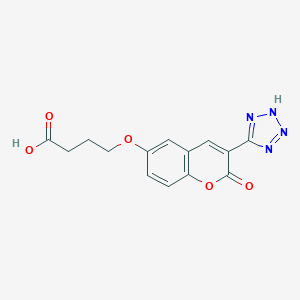

![molecular formula C25H32N4O2 B035194 N-{[3-(2H-Benzotriazol-2-yl)-2-hydroxy-5-(2,4,4-trimethylpentan-2-yl)phenyl]methyl}-2-methylprop-2-enamide CAS No. 107479-06-1](/img/structure/B35194.png)

N-{[3-(2H-Benzotriazol-2-yl)-2-hydroxy-5-(2,4,4-trimethylpentan-2-yl)phenyl]methyl}-2-methylprop-2-enamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-{[3-(2H-Benzotriazol-2-yl)-2-hydroxy-5-(2,4,4-trimethylpentan-2-yl)phenyl]methyl}-2-methylprop-2-enamide, commonly known as Tinuvin 328, is a UV absorber that is widely used in various industrial and commercial applications. It is a hydroxyphenyl benzotriazole-based compound that has excellent photostability and UV-absorbing properties.

Mecanismo De Acción

Tinuvin 328 works by absorbing UV radiation and converting it into heat energy, which is dissipated harmlessly. It absorbs UV radiation in the range of 290-400 nm, which is the range that is most harmful to materials and the skin.

Biochemical and Physiological Effects:

Tinuvin 328 has no known biochemical or physiological effects on the human body. It is considered safe for use in various applications, including personal care products.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

Tinuvin 328 has several advantages as a UV absorber, including excellent photostability, high UV absorption efficiency, and compatibility with a wide range of materials. However, it also has some limitations, including its relatively high cost and limited solubility in some solvents.

Direcciones Futuras

There are several future directions for the development and application of Tinuvin 328. One direction is the development of more efficient and cost-effective synthesis methods for Tinuvin 328. Another direction is the development of new UV absorbers that have improved properties, such as broader UV absorption range and higher photostability. Additionally, there is a need for further research on the environmental impact of Tinuvin 328 and other UV absorbers, as well as their potential toxicity to humans and other organisms.

Métodos De Síntesis

Tinuvin 328 is synthesized by the reaction of 2-hydroxy-5-(2,4,4-trimethylpentan-2-yl)benzaldehyde with 2-amino-2-methyl-1-propanol in the presence of a base such as sodium hydroxide. The resulting product is then reacted with 2H-Benzotriazole-2-methylpropionic acid chloride to form Tinuvin 328.

Aplicaciones Científicas De Investigación

Tinuvin 328 is widely used in various industrial and commercial applications, including coatings, plastics, adhesives, and textiles. It is used as a UV absorber to protect these materials from UV radiation, which can cause degradation, discoloration, and other forms of damage. Tinuvin 328 is also used in the production of sunscreens and other personal care products to protect the skin from UV radiation.

Propiedades

Número CAS |

107479-06-1 |

|---|---|

Nombre del producto |

N-{[3-(2H-Benzotriazol-2-yl)-2-hydroxy-5-(2,4,4-trimethylpentan-2-yl)phenyl]methyl}-2-methylprop-2-enamide |

Fórmula molecular |

C25H32N4O2 |

Peso molecular |

420.5 g/mol |

Nombre IUPAC |

N-[[3-(benzotriazol-2-yl)-2-hydroxy-5-(2,4,4-trimethylpentan-2-yl)phenyl]methyl]-2-methylprop-2-enamide |

InChI |

InChI=1S/C25H32N4O2/c1-16(2)23(31)26-14-17-12-18(25(6,7)15-24(3,4)5)13-21(22(17)30)29-27-19-10-8-9-11-20(19)28-29/h8-13,30H,1,14-15H2,2-7H3,(H,26,31) |

Clave InChI |

PUKBPIIUNNWYDU-UHFFFAOYSA-N |

SMILES |

CC(=C)C(=O)NCC1=C(C(=CC(=C1)C(C)(C)CC(C)(C)C)N2N=C3C=CC=CC3=N2)O |

SMILES canónico |

CC(=C)C(=O)NCC1=C(C(=CC(=C1)C(C)(C)CC(C)(C)C)N2N=C3C=CC=CC3=N2)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

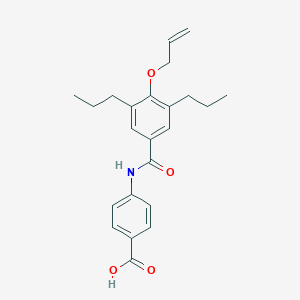

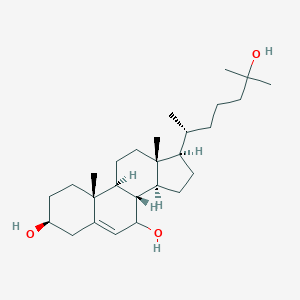

![9H-Imidazo[1,2-a]purin-9-one, 5-acetyl-6,7-bis(acetyloxy)-3-[4-(acetyloxy)butyl]-3,5,6,7-tetrahydro](/img/structure/B35113.png)

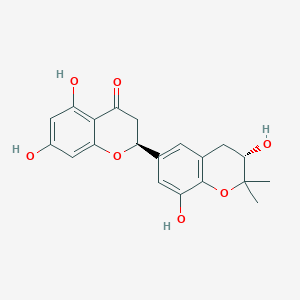

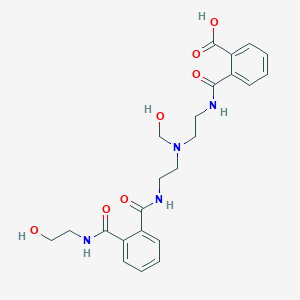

![2(5H)-Furanone, 5-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-, (S)-](/img/structure/B35131.png)

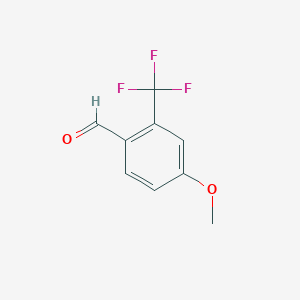

![7-Bromo-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one](/img/structure/B35133.png)